2-(Tert-butoxy)-1-iodo-2-methylpropane
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H17IO |
|---|---|
Molecular Weight |
256.12 g/mol |
IUPAC Name |
1-iodo-2-methyl-2-[(2-methylpropan-2-yl)oxy]propane |
InChI |
InChI=1S/C8H17IO/c1-7(2,3)10-8(4,5)6-9/h6H2,1-5H3 |
InChI Key |
DSANVYFKQXOYMU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(C)(C)CI |
Origin of Product |
United States |
Synthetic Methodologies for 2 Tert Butoxy 1 Iodo 2 Methylpropane
An Overview of Established Synthetic Routes
The synthesis of organoiodine compounds, which are organic compounds containing one or more carbon-iodine bonds, is a well-established area of organic chemistry. wikipedia.org These compounds are often valuable intermediates in synthesis due to the reactive nature of the carbon-iodine bond, which is the weakest of the carbon-halogen bonds. wikipedia.org
General Approaches to Organoiodine Compounds with Ether Linkages
Several traditional methods are employed for the synthesis of β-iodo ethers. A common approach involves the reaction of alkenes with N-iodosuccinimide in the presence of an alcohol. thieme-connect.com Another established method is the reaction of alkenes with iodine and an alcohol in the presence of a metal salt, such as those containing Cu(II), Ag(I), or Ce(IV). thieme-connect.com
An improved and simplified synthesis of β-iodo ethers and iodohydrins from alkenes has been developed. thieme-connect.com This method involves the reaction of an alkene with two equivalents of iodine in an alcohol, which serves as both the solvent and the nucleophile. thieme-connect.com This approach avoids the need for metal salts and often results in shorter reaction times and good to moderate yields, even with secondary and tertiary alcohols. thieme-connect.com For instance, the reaction of styrene with iodine in ethanol yields 1-ethoxy-2-iodo-1-phenylethane in 75% isolated yield within 2.5 hours. thieme-connect.com
The following table provides a general overview of this synthetic approach:
| Reactants | Reagents | Product |
| Alkene, Alcohol | Iodine (I₂) | β-Iodo Ether |
Novel and Emerging Synthetic Strategies
Modern synthetic chemistry continues to evolve, offering new and more efficient routes to complex molecules. Hypervalent iodine compounds have emerged as versatile reagents in organic synthesis. nih.govrsc.orgnih.gov These reagents are known to facilitate a variety of transformations under mild conditions, including the stereoselective synthesis of cyclic ethers. nih.gov
One innovative strategy involves the vicinal difunctionalization of alkenes. A method has been developed for the direct iodination and peroxidation of alkenes at room temperature using iodine and tert-butyl hydroperoxide (TBHP). nih.gov This reaction produces 1-(tert-butylperoxy)-2-iodoethanes with excellent regioselectivity and a broad substrate scope under metal-free conditions. nih.gov While not a direct synthesis of an ether, the resulting product contains the key iodoalkane functionality and a peroxide group that can be further modified, showcasing a modern approach to alkene difunctionalization. nih.gov
Stereoselective Synthesis Approaches
Stereoselectivity is a critical aspect of modern organic synthesis, particularly in the preparation of chiral molecules. Hypervalent iodine chemistry has been instrumental in the development of new stereoselective reactions. nih.govrsc.orgacs.org For example, the regio- and stereoselective iodo(III)functionalization of alkynes allows for the synthesis of β-Iodo(III)enol esters. acs.org Furthermore, the deiodonative ring-enlargement of cyclic ethers using hypervalent iodine reagents provides a stereoselective route to 5-7 membered cyclic ethers. nih.gov
While these examples highlight the power of modern methods to control stereochemistry in the synthesis of iodo-containing compounds, 2-(Tert-butoxy)-1-iodo-2-methylpropane itself is an achiral molecule. Therefore, stereoselective synthesis is not a primary consideration for its preparation.
Scale-Up Manufacturing and Custom Synthesis Considerations for Research Applications
The transition from laboratory-scale synthesis to industrial production presents numerous challenges, including the need for process optimization, safety, and cost-effectiveness. google.comnuvisan.com For a compound like this compound, a key consideration for scale-up would be the development of a safe, rapid, and economical process that is also environmentally acceptable. google.com
Companies specializing in custom synthesis offer services that bridge the gap between small-scale research and large-scale production. nuvisan.comcanambioresearch.com These services include route scouting, process optimization, and the ability to scale up production from milligrams to kilograms. nuvisan.com For research applications, custom synthesis provides access to specific organic compounds that may not be commercially available, offering purification and analytical services to ensure the quality of the final product. canambioresearch.com
The table below outlines some key considerations in the scale-up and custom synthesis of chemical compounds:
| Consideration | Description |
| Route Scouting | Identifying the most efficient and safest synthetic pathway. |
| Process Optimization | Refining reaction conditions to maximize yield and minimize waste. |
| Safety | Handling of potentially hazardous reagents and intermediates. |
| Purification | Developing scalable methods such as recrystallization and chromatography. |
| Analytical Certification | Ensuring the purity and identity of the final compound. |
Reaction Pathways and Mechanistic Studies of 2 Tert Butoxy 1 Iodo 2 Methylpropane
Nucleophilic Substitution Reactions Involving the Iodide Moiety
Nucleophilic substitution reactions on 2-(tert-butoxy)-1-iodo-2-methylpropane are significantly hindered. The reactivity of alkyl halides in substitution reactions is largely dictated by the substitution pattern of the carbon bearing the leaving group and its adjacent atoms.
The direct bimolecular substitution (SN2) pathway is exceptionally slow for this compound. The SN2 mechanism requires a nucleophile to approach the carbon atom from the side opposite the leaving group (backside attack). In this compound, the quaternary β-carbon, decorated with two methyl groups and a voluminous tert-butoxy (B1229062) group, effectively blocks this approach. This phenomenon is well-documented in analogous neopentyl systems. For instance, neopentyl bromide's rate of reaction under SN2 conditions is approximately 100,000 times slower than that of ethyl bromide due to this severe steric hindrance. acs.orgnih.gov The presence of the even larger tert-butoxy group in the title compound would be expected to further decrease the rate of any potential SN2 reaction. doubtnut.compbworks.com
Similarly, the unimolecular substitution (SN1) pathway is also mechanistically unfavorable. This pathway necessitates the formation of a carbocation intermediate upon the departure of the leaving group. For this compound, this would result in a highly unstable primary carbocation. pbworks.comquora.comyoutube.com The significant energy barrier to forming this transient species makes the direct SN1 mechanism a very slow process. youtube.comquora.com While substitution products may be observed, they typically arise from rearrangement processes following the initial, slow ionization step, rather than from direct substitution. quora.comyoutube.com
| Substrate Type | Example | Relative SN2 Rate | Rationale |
| Methyl | CH₃-Br | 3,000,000 | Least hindered |
| Primary (1°) | CH₃CH₂-Br | 100,000 | Minor steric hindrance |
| Secondary (2°) | (CH₃)₂CH-Br | 2,000 | Significant steric hindrance |
| Neopentyl | (CH₃)₃CCH₂-Br | 1 | Extreme steric hindrance to backside attack |
| Tertiary (3°) | (CH₃)₃C-Br | ~0 | Backside attack completely blocked |
This table, adapted from general organic chemistry principles, illustrates the profound impact of steric hindrance on SN2 reaction rates. The neopentyl system, analogous to this compound, is exceptionally unreactive. stackexchange.com
Investigation of Intramolecular Cyclization Pathways
Intramolecular reactions require a molecule to possess both a nucleophile and an electrophilic center capable of reacting with each other to form a cyclic product. In this compound, the ether oxygen of the tert-butoxy group represents a potential internal nucleophile.
However, an intramolecular SN2 reaction, where the ether oxygen attacks the primary carbon bearing the iodide, is highly improbable. This pathway would face the same severe steric hindrance that inhibits intermolecular SN2 reactions. pbworks.com Furthermore, a simple atom count (O-C-C-CH₂) reveals that such a cyclization would form a strained four-membered oxetane (B1205548) ring, a process that is generally less kinetically and thermodynamically favorable than the formation of five- or six-membered rings.
While acid-catalyzed cleavage of ethers by iodide ions is a known reaction, it proceeds by protonating the ether oxygen to make it a better leaving group, followed by an intermolecular attack by iodide. manac-inc.co.jplibretexts.org There is no evidence in the literature to suggest that an intramolecular cyclization of this specific substrate occurs under typical conditions.
Elimination Reactions and Olefin Formation
Standard elimination reactions, both E1 and E2 mechanisms, have a strict structural requirement: the presence of at least one hydrogen atom on the carbon atom adjacent (in the β-position) to the carbon bearing the leaving group.
An analysis of the structure of this compound, (CH₃)₃C-O-C(CH₃)₂-CH₂-I, shows that this requirement is not met.
The α-carbon is the CH₂ group directly bonded to the iodine atom.
The β-carbon is the quaternary carbon atom, -C(CH₃)₂-, which is bonded to the α-carbon.
This β-carbon has no hydrogen atoms attached to it; its valencies are satisfied by bonds to the α-carbon, two methyl groups, and the ether oxygen. Consequently, the abstraction of a β-proton by a base is impossible. Therefore, this compound cannot undergo elimination via the standard E1 or E2 pathways. nih.govacs.org Any olefin formation from this substrate must necessarily occur through a more complex mechanism involving skeletal rearrangement. msu.edu
Radical Reactions and Free Radical Chemistry
In contrast to the highly disfavored ionic pathways, radical reactions represent a more viable route for the transformation of this compound. The carbon-iodine bond is the weakest bond in the molecule and is susceptible to homolytic cleavage to generate a carbon-centered free radical.
This homolysis can be initiated by various methods, including photolysis or the use of radical initiators. The primary radical, 2-(tert-butoxy)-2-methylpropan-1-yl, is formed as the key intermediate.
Once generated, this radical can engage in a variety of processes:
Hydrogen Abstraction: It can abstract a hydrogen atom from a donor molecule in the reaction medium to form 1-(tert-butoxy)-2,2-dimethylpropane.
Intermolecular Addition: It can add to π-systems, such as alkenes or alkynes, in a Giese-type reaction to form new carbon-carbon bonds. nih.gov
Self-Reaction/Combination: It can combine with another radical. The self-reaction of the analogous neopentyl radical has been studied and is a known termination pathway. mit.edu
Studies on neopentyl systems have suggested that radical intermediates can also undergo rearrangement, though this is generally less facile than carbocation rearrangements. nih.govacs.org
| Method | Reagents/Conditions | Description |
| Photochemical | UV light (hν) | Direct photolysis of the weak C-I bond. |
| Thermal Initiation | AIBN, heat (Δ) | Azoisobutyronitrile decomposes upon heating to generate initiating radicals. |
| Redox Initiation | Triethylborane (Et₃B), O₂ | Air initiates a radical chain reaction with the organoborane to generate ethyl radicals, which then abstract the iodine atom. organic-chemistry.org |
| Electrochemical | Electric current, O₂ | Mildly reductive conditions can generate radicals from alkyl iodides, offering a "green" alternative to tin hydrides. nih.govrsc.org |
This table summarizes common methods for generating carbon-centered radicals from alkyl iodides, all of which are applicable to this compound.
Rearrangement Processes
The most characteristic reaction pathway for substrates with a neopentyl-type skeleton is skeletal rearrangement. youtube.com Due to the extreme energetic penalty of both SN2 and direct SN1/E1 pathways, reactions that proceed under conditions favoring ionization (e.g., polar protic solvents, presence of a Lewis acid) are dominated by rearrangement. quora.comyoutube.com
The process is a classic example of a Wagner-Meerwein rearrangement, which is driven by the formation of a more stable carbocation from a less stable one. msu.eduegyankosh.ac.in The mechanism proceeds as follows:
Ionization: The C-I bond breaks, with assistance from the solvent or a Lewis acid, to form a highly unstable and transient primary carbocation. youtube.comquora.com
1,2-Methyl Shift: Almost simultaneously with its formation, the primary carbocation rearranges. One of the adjacent methyl groups migrates with its pair of bonding electrons to the electron-deficient primary carbon. youtube.commsu.edu
Formation of a Stable Intermediate: This migration results in the formation of a much more stable tertiary carbocation.
Product Formation: The tertiary carbocation can then be trapped by a nucleophile present in the medium to yield a rearranged substitution product, or it can lose a proton from an adjacent carbon to form one or more rearranged alkene products. youtube.com
This rearrangement cascade is the primary reason why reactions of neopentyl-like halides often yield products with a different carbon skeleton than the starting material. acs.orgegyankosh.ac.in
| Step | Structure/Intermediate | Description |
| 1. Starting Material | (CH₃)₃C-O-C(CH₃)₂-CH₂-I | This compound |
| 2. Rearrangement | [(CH₃)₃C-O-C(CH₃)₂-CH₂⁺] → [(CH₃)₃C-O-C⁺(CH₃)-CH₂CH₃] | Unstable 1° carbocation undergoes a 1,2-methyl shift to a stable 3° carbocation. |
| 3a. Substitution | (CH₃)₃C-O-C(CH₃)(Nu)-CH₂CH₃ | The 3° carbocation is trapped by a nucleophile (Nu⁻). |
| 3b. Elimination | (CH₃)₃C-O-C(=CH₂)-CH₂CH₃ and (CH₃)₃C-O-C(CH₃)=CHCH₃ | The 3° carbocation loses a proton to form rearranged alkenes. |
This table outlines the key steps and intermediates in the rearrangement of this compound under ionizing conditions.
Advanced Spectroscopic Characterization and Structural Elucidation of 2 Tert Butoxy 1 Iodo 2 Methylpropane
Mass Spectrometry (MS) Fragmentation Patterns
Detailed information on the mass-to-charge ratios (m/z) of the molecular ion and the characteristic fragment ions resulting from the mass spectrometric analysis of 2-(Tert-butoxy)-1-iodo-2-methylpropane is not publicly documented.
X-ray Crystallography and Solid-State Structural Analysis
There is no indication that the single-crystal X-ray diffraction of this compound has been performed or that its solid-state structural data, such as bond lengths and angles, has been published.
Due to the absence of this essential data, the generation of a scientifically accurate article adhering to the requested outline is not feasible at this time.
Computational and Theoretical Studies of 2 Tert Butoxy 1 Iodo 2 Methylpropane
Quantum Chemical Calculations of Electronic Structure
There are no published quantum chemical calculations detailing the electronic structure of 2-(tert-butoxy)-1-iodo-2-methylpropane. Such a study would typically involve methods like Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP) to determine the molecule's fundamental electronic properties. nih.gov
Key parameters that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the electrostatic potential surface, and atomic charge distributions. This information is crucial for predicting the molecule's reactivity, stability, and intermolecular interactions. mdpi.com For a molecule with a bulky tert-butoxy (B1229062) group and a large, polarizable iodine atom, these calculations would provide insight into how electron density is distributed and which sites are most susceptible to nucleophilic or electrophilic attack.
Table 1: Hypothetical Electronic Structure Parameters for this compound
| Property | Hypothetical Value | Significance |
| HOMO Energy | N/A | Indicates the ability to donate electrons; related to reactivity with electrophiles. |
| LUMO Energy | N/A | Indicates the ability to accept electrons; related to reactivity with nucleophiles. |
| Dipole Moment | N/A | Measures the overall polarity of the molecule, influencing solubility and intermolecular forces. |
| NBO Charges | N/A | Provides localized atomic charges, identifying electrophilic and nucleophilic centers. |
| Note: This table is for illustrative purposes only, as specific research data for this compound is unavailable. |
Reaction Mechanism Prediction via Computational Modeling
Computational modeling has not been used to predict or analyze the reaction mechanisms of this compound. Theoretical studies in this area would focus on mapping the potential energy surface for reactions such as nucleophilic substitution (SN1 or SN2) or elimination (E1 or E2).
Given the structure, with a primary carbon attached to the iodine but beta-substituted with a sterically demanding tert-butyl group, and a neighboring quaternary carbon, computational modeling would be invaluable. It could predict the transition state energies for competing pathways. For instance, an SN2 reaction would be sterically hindered. pearson.com A computational study could quantify this hindrance and determine the likelihood of alternative mechanisms, such as those involving carbocation intermediates. youtube.com
Conformational Analysis and Energy Landscapes
A conformational analysis of this compound has not been reported in the literature. This type of study would investigate the different spatial arrangements (conformers) of the molecule that arise from rotation around its single bonds, particularly the C-C and C-O bonds.
Table 2: Potential Rotational Barriers for Conformational Analysis
| Bond Rotation | Potential Energy Barrier | Predominant Conformer |
| I-CH₂-C(CH₃)₂ | N/A | N/A |
| C-O-C(CH₃)₃ | N/A | N/A |
| Note: Data is not available from existing research. |
Molecular Dynamics Simulations for Mechanistic Insights
There is no evidence of molecular dynamics (MD) simulations being performed for this compound. MD simulations model the physical movements of atoms and molecules over time, providing a dynamic view of molecular behavior. molsimlab.comnih.gov
For this compound, MD simulations could offer insights into its behavior in different solvents, showing how solvent molecules arrange around it and influence its conformational preferences. In the context of a chemical reaction, MD could be used to simulate the trajectory of reactants, helping to visualize the mechanistic pathway and understand the role of dynamics in the reaction process.
Applications of 2 Tert Butoxy 1 Iodo 2 Methylpropane in Advanced Organic Synthesis
Role as a Synthetic Intermediate in Complex Molecule Construction
As a synthetic intermediate, 2-(tert-butoxy)-1-iodo-2-methylpropane offers a structurally complex building block. However, its application in the construction of complex molecules appears to be limited, with no specific examples readily available in a survey of scientific literature. The significant steric hindrance around the primary carbon bearing the iodide, caused by the adjacent quaternary carbon substituted with a methyl and a tert-butoxy (B1229062) group, profoundly impacts its reactivity.
In nucleophilic substitution reactions, particularly of the S(_N)2 type, the backside attack required for displacement of the iodide is severely impeded. This steric shielding is known to dramatically decrease reaction rates for related neopentyl halides. For instance, neopentyl halides are known to be exceptionally unreactive in S(_N)2 reactions. Consequently, the even more sterically encumbered this compound is expected to be largely inert under standard S(_N)2 conditions.
Under conditions that might favor an S(_N)1 pathway, the formation of a primary carbocation is highly unfavorable. While rearrangement to a more stable tertiary carbocation is a possibility, this often leads to a mixture of products, reducing the synthetic utility of the starting material in a controlled construction of a complex molecule.
Derivatization Reactions for Functional Group Interconversion
Functional group interconversion is a cornerstone of organic synthesis, allowing for the strategic modification of molecules. The primary iodide of this compound is, in principle, a functional group that can be converted into other functionalities. However, specific examples of derivatization reactions for this particular compound are not documented in the scientific literature.
General transformations for primary iodides include displacement by a variety of nucleophiles to introduce groups such as azides, nitriles, and thiols. The success of these reactions is highly dependent on the steric environment of the reaction center. Given the profound steric hindrance of this compound, it is anticipated that such functional group interconversions would be exceedingly challenging and require harsh reaction conditions, which could lead to undesired side reactions like elimination.
Catalytic Transformations Utilizing the Iodide or tert-Butoxy Group
Modern organic synthesis heavily relies on catalytic transformations to achieve high efficiency and selectivity. While alkyl iodides can participate in various catalytic cycles, for instance, as precursors to organometallic reagents in cross-coupling reactions, there is no available research describing such applications for this compound. The steric bulk of the molecule would likely hinder its ability to participate effectively in many standard catalytic processes.
The tert-butoxy group, on the other hand, is generally a stable ether linkage and not typically involved in catalytic transformations. While tert-butoxyl radicals can be generated from other sources and used in catalysis, the tert-butoxy group within this specific molecule is not reported to be a handle for catalytic reactions.
Exploration in Radiosynthesis (e.g., ¹¹C-Labeling, if applicable)
Radiolabeled compounds are essential tools in various fields, including medical imaging and mechanistic studies. The introduction of radionuclides, such as carbon-11, into organic molecules is a specialized area of synthesis. A search of the relevant literature does not indicate that this compound has been explored in the context of radiosynthesis. The synthesis of a radiolabeled version of this sterically hindered molecule would likely present significant challenges in terms of precursor synthesis and the radiolabeling step itself, which must be rapid due to the short half-life of many common radionuclides. For comparison, the radiosynthesis of the less sterically hindered 1-iodo-2-[¹¹C]methylpropane has been reported, highlighting the interest in radiolabeled alkyl iodides, but also underscoring the absence of data for the more complex title compound. nih.gov
Emerging Research Frontiers and Future Perspectives
Green Chemistry Approaches in Synthesis and Reactivity
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use or generation of hazardous substances. For a compound like 2-(Tert-butoxy)-1-iodo-2-methylpropane, several green chemistry principles could be theoretically applied to its synthesis and subsequent reactions.
Potential Green Synthesis Approaches:
| Green Chemistry Principle | Potential Application to Synthesis |
| Atom Economy | Developing synthetic routes that maximize the incorporation of all starting materials into the final product, minimizing waste. |
| Use of Renewable Feedstocks | Investigating the possibility of deriving starting materials from biological sources rather than petrochemicals. |
| Catalysis | Employing catalytic reagents in place of stoichiometric ones to reduce waste and improve reaction efficiency. |
| Safer Solvents and Auxiliaries | Exploring the use of less hazardous solvents, such as water, supercritical fluids, or ionic liquids, to replace traditional volatile organic compounds. |
| Energy Efficiency | Designing synthetic methods that can be conducted at ambient temperature and pressure to reduce energy consumption. |
Future research could focus on developing a novel, environmentally benign synthesis for this compound that adheres to these principles.
Exploration of New Catalytic Systems
The reactivity of alkyl halides is often mediated by catalysts. For this compound, the development of new catalytic systems could unlock novel transformations and applications.
Hypothetical Areas for Catalytic Research:
Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool in organic synthesis. Research could explore the use of photocatalysts to generate radicals from the carbon-iodine bond, enabling a range of coupling and functionalization reactions under mild conditions.
Transition Metal Catalysis: Catalysts based on metals like palladium, copper, nickel, and iron are widely used in cross-coupling reactions. New ligand designs could lead to catalysts capable of activating the C-I bond of this sterically hindered substrate for reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings.
Organocatalysis: The use of small organic molecules as catalysts offers a metal-free alternative. Chiral organocatalysts could potentially be employed to achieve enantioselective reactions involving this compound.
The table below outlines potential catalytic systems that could be investigated.
| Catalytic System | Potential Reaction Type | Advantages |
| Visible-Light Photocatalysis | Radical additions, C-H functionalization | Mild reaction conditions, high functional group tolerance |
| Palladium/Ligand Systems | Cross-coupling reactions (e.g., Suzuki, Heck) | Formation of C-C and C-heteroatom bonds |
| Copper-Based Catalysts | Ullmann-type couplings, C-N/C-O bond formation | Lower cost compared to palladium |
| Chiral Phosphoric Acids | Asymmetric nucleophilic substitution | Enantioselective synthesis |
Advanced Materials Science Applications
While no specific applications of this compound in materials science have been documented, its structure suggests potential roles as a building block or modifying agent in the development of new materials.
Potential (but currently speculative) Applications:
Polymer Synthesis: It could potentially be used as an initiator or a chain transfer agent in controlled radical polymerization techniques, allowing for the synthesis of polymers with specific architectures and functionalities. The bulky tert-butoxy (B1229062) group could impart unique thermal or physical properties to the resulting polymer.
Surface Modification: The molecule could be used to functionalize surfaces, altering their properties such as hydrophobicity or reactivity. This could be relevant in the development of self-cleaning surfaces, biocompatible materials, or specialized coatings.
Organic Electronics: While highly speculative, fragments of the molecule could be incorporated into larger organic molecules designed for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where the bulky substituent might influence molecular packing and electronic properties.
Further investigation is required to determine if this compound or its derivatives have viable applications in these or other areas of materials science.
Q & A
Q. How can the synthesis of 2-(tert-butoxy)-1-iodo-2-methylpropane be optimized for improved yield and purity?
Methodological Answer: Optimization involves:
- Reaction Conditions : Use anhydrous solvents (e.g., THF or dichloromethane) to minimize hydrolysis. Temperature control (0–25°C) is critical to avoid side reactions like elimination .
- Catalysts : Employ phase-transfer catalysts (e.g., tetrabutylammonium iodide) to enhance iodide substitution efficiency .
- Purification : Chromatography (silica gel, hexane/ethyl acetate gradients) isolates the product from by-products like tert-butyl ethers or unreacted precursors .
- Monitoring : Use TLC or GC-MS to track reaction progress and confirm purity .
Q. What are the key stability considerations for this compound under storage and reaction conditions?
Methodological Answer:
- Light Sensitivity : Store in amber vials at –20°C to prevent photolytic cleavage of the C–I bond .
- Moisture Sensitivity : Use molecular sieves in storage containers to avoid hydrolysis to tert-butanol or iodide salts .
- Thermal Stability : Avoid prolonged heating above 40°C to prevent decomposition into 2-methylpropene or tert-butoxy radicals .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR : H NMR (δ 1.2–1.4 ppm for tert-butyl group; δ 3.5–4.0 ppm for methine proton adjacent to iodine) and C NMR (δ 70–80 ppm for C–O–C) confirm structural integrity .
- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak ([M+H]) and fragments (e.g., loss of tert-butoxy or iodide groups) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity and quantify degradation products .
Advanced Research Questions
Q. What reaction mechanisms govern the substitution behavior of this compound in SN2 vs. SN1 pathways?
Methodological Answer:
- Steric Effects : The bulky tert-butoxy group hinders backside attack, favoring SN1 mechanisms in polar protic solvents (e.g., ethanol/water mixtures) via carbocation intermediates .
- Leaving Group Ability : Iodide’s high polarizability stabilizes transition states in SN2 pathways under low steric stress (e.g., reactions with small nucleophiles like CN) .
- Kinetic Studies : Use stopped-flow NMR or conductivity measurements to compare rate constants ( vs. ) under varying solvent polarities .
Q. How can computational modeling predict the reactivity of this compound in complex reaction environments?
Methodological Answer:
- DFT Calculations : Simulate transition states (e.g., Gaussian 09 with B3LYP/6-31G* basis sets) to map energy barriers for SN1 vs. SN2 pathways .
- Solvent Effects : COSMO-RS models predict solvation energies and nucleophilicity trends in aprotic vs. protic solvents .
- Molecular Dynamics : Simulate steric interactions between tert-butoxy groups and incoming nucleophiles to rationalize regioselectivity .
Q. How can contradictory data on reaction yields or by-product formation be resolved?
Methodological Answer:
- Variable Screening : Design a factorial experiment to test variables (e.g., solvent polarity, temperature, iodide concentration) and identify dominant factors .
- Isolation of By-Products : Use preparative HPLC or fractional crystallization to isolate and characterize minor components (e.g., elimination products) .
- Cross-Validation : Compare kinetic data from NMR, GC-MS, and computational models to reconcile discrepancies in mechanistic proposals .
Safety and Handling Considerations
- Personal Protective Equipment (PPE) : Use nitrile gloves (EN 374-certified) and safety goggles to prevent skin/eye contact with iodide residues .
- Ventilation : Perform reactions in fume hoods to avoid inhalation of volatile iodine species .
- Waste Disposal : Neutralize iodine-containing waste with sodium thiosulfate before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
